molecular formula C11H6F3N3 B6219493 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole CAS No. 2751620-40-1

8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole

Cat. No. B6219493
CAS RN: 2751620-40-1
M. Wt: 237.2
InChI Key:
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Description

8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole, commonly referred to as 8-TFM, is an organic compound with a variety of applications in the scientific research field. It is a heterocyclic compound, containing a six-membered ring structure with a nitrogen atom at the 3-position and a trifluoromethyl group at the 8-position. 8-TFM has been used for a variety of research applications, such as in the study of enzyme inhibition and as a potential anti-cancer agent.

Scientific Research Applications

8-TFM has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been associated with a variety of anti-inflammatory effects. 8-TFM has also been used in the study of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been linked to a variety of neurological effects, such as memory enhancement and anti-anxiety effects. Furthermore, 8-TFM has been studied as a potential anti-cancer agent, with some studies showing that it can inhibit the growth of certain cancer cells.

Mechanism of Action

The exact mechanism of action of 8-TFM is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as COX-2 and AChE. Inhibition of these enzymes can lead to a variety of effects, depending on the enzyme and the target. For example, inhibition of COX-2 can lead to anti-inflammatory effects, while inhibition of AChE can lead to memory enhancement and anti-anxiety effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-TFM are not fully understood. However, it has been linked to a variety of effects, depending on the target. For example, as an inhibitor of COX-2, 8-TFM has been associated with anti-inflammatory effects. As an inhibitor of AChE, 8-TFM has been linked to memory enhancement and anti-anxiety effects. Furthermore, 8-TFM has been studied as a potential anti-cancer agent, with some studies showing that it can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

8-TFM has several advantages for use in lab experiments. It is a relatively inexpensive compound, making it cost-effective for use in research. Furthermore, it is a relatively stable compound, making it suitable for long-term storage. However, 8-TFM also has some limitations for use in lab experiments. It is a relatively toxic compound, and should be handled with caution. Furthermore, it is a relatively reactive compound, and should be stored away from light and heat.

Future Directions

There are a variety of potential future directions for 8-TFM research. It may be possible to further optimize the synthesis of 8-TFM to increase the yield of the compound. Furthermore, further research may be conducted to explore the potential anti-cancer effects of 8-TFM. Additionally, more research may be conducted to explore the potential neurological effects of 8-TFM, such as memory enhancement and anti-anxiety effects. Finally, further research may be conducted to explore the potential therapeutic applications of 8-TFM, such as in the treatment of inflammation and cancer.

Synthesis Methods

8-TFM can be synthesized from the reaction of 3-nitro-1H-pyrido[3,2-e]indazole with trifluoromethanesulfonic anhydride in the presence of an aqueous base. This reaction results in a series of products, with 8-TFM being the major product. Other byproducts include 7-TFM, 6-TFM, and 5-TFM, which are all derivatives of 8-TFM. The reaction can be further optimized to increase the yield of 8-TFM.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole involves the reaction of 2-aminopyridine with 2-bromo-1-(trifluoromethyl)benzene, followed by cyclization with 1,2-dibromoethane and dehydrogenation with palladium on carbon.", "Starting Materials": [ "2-aminopyridine", "2-bromo-1-(trifluoromethyl)benzene", "1,2-dibromoethane", "palladium on carbon" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2-bromo-1-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate in DMF to form 8-(trifluoromethyl)-2-(2-bromo-1-(trifluoromethyl)phenylamino)pyrido[3,2-e]indazole.", "Step 2: The intermediate from step 1 is then cyclized with 1,2-dibromoethane in the presence of a base such as potassium carbonate in DMF to form 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole.", "Step 3: The final step involves dehydrogenation of the intermediate from step 2 with palladium on carbon in the presence of a base such as potassium carbonate in ethanol to form the desired compound, 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole." ] }

CAS RN

2751620-40-1

Molecular Formula

C11H6F3N3

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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